Cas no 95834-67-6 (Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate)

Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate is a specialized organic compound featuring a benzothiophene core substituted with a chlorine atom at the 5-position and an acetoxy methyl ester group at the 3-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks. The chlorine substituent enhances reactivity for further functionalization, while the ester group offers versatility in derivatization through hydrolysis or transesterification. Its stability under standard conditions ensures reliable handling and storage. The compound is commonly utilized in research settings for developing biologically active molecules, owing to its well-defined reactivity profile and compatibility with diverse synthetic routes.
Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate structure
95834-67-6 structure
Product Name:Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate
CAS No:95834-67-6
MF:C11H9ClO2S
MW:240.705960988998
CID:802920
PubChem ID:2779863
Update Time:2025-06-08

Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene-3-aceticacid, 5-chloro-, methyl ester
    • methyl 2-(5-chloro-1-benzothiophen-3-yl)acetate
    • Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate
    • HMS556H22
    • SCHEMBL7116432
    • Maybridge1_005280
    • DTXSID10381579
    • methyl alpha-(5-chloro-3-benzothienyl)acetate
    • 95834-67-6
    • MFCD00173794
    • FT-0628384
    • JWFDIBIIXZVEBI-UHFFFAOYSA-N
    • E79897
    • Methyl 2-(5-chlorobenzothiophene-3-yl)acetate
    • ETHYL 2-(5-CHLOROBENZO[B]THIOPHEN-3-YL)ACETATE
    • Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate
    • Inchi: 1S/C11H9ClO2S/c1-14-11(13)4-7-6-15-10-3-2-8(12)5-9(7)10/h2-3,5-6H,4H2,1H3
    • InChI Key: JWFDIBIIXZVEBI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(=CS2)CC(=O)OC

Computed Properties

  • Exact Mass: 240.00100
  • Monoisotopic Mass: 240.0011784g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • Density: 1.353
  • Melting Point: 55 °C
  • Boiling Point: 350.5°Cat760mmHg
  • Flash Point: 165.8°C
  • Refractive Index: 1.63
  • PSA: 54.54000
  • LogP: 3.27020

Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate Security Information

Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate

Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate: A Comprehensive Overview

Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate, with the CAS number 95834-67-6, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring structure. The presence of a chlorine substituent at the 5-position of the benzothiophene ring and an acetate group at the 3-position makes this compound unique and potentially valuable for various applications.

The structure of Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate consists of a benzothiophene core, which is a fused bicyclic system comprising a benzene ring and a thiophene ring. The thiophene ring contains sulfur, which imparts distinct electronic properties to the molecule. The chlorine substituent at the 5-position introduces electron-withdrawing effects, which can influence the reactivity and stability of the compound. The acetate group at the 3-position adds an ester functionality, which can be useful in various chemical reactions and applications.

Recent studies have highlighted the potential of benzothiophene derivatives as promising candidates in drug discovery. For instance, research has shown that certain benzothiophene derivatives exhibit anti-inflammatory, antioxidant, and anticancer activities. The presence of electron-withdrawing groups like chlorine can enhance the bioavailability and pharmacokinetic properties of these compounds, making them more suitable for therapeutic applications.

One of the key areas of research involving Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate is its potential use in cancer therapy. Several studies have demonstrated that benzothiophene derivatives can inhibit key enzymes and pathways involved in cancer cell proliferation and metastasis. For example, a recent study published in *Journal of Medicinal Chemistry* reported that certain benzothiophene derivatives can selectively target cancer cells while sparing normal cells, indicating their potential as anticancer agents.

In addition to its therapeutic potential, Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate has also been explored for its role in diagnostic applications. The unique electronic properties of benzothiophenes make them suitable for use in fluorescent sensors and imaging agents. A study published in *Analytical Chemistry* demonstrated that benzothiophene derivatives can be used as fluorescent probes for detecting metal ions and other analytes in complex biological samples.

The synthesis of Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate involves a multi-step process that typically starts with the preparation of the benzothiophene core. Various methods have been reported for synthesizing benzothiophenes, including cyclization reactions involving thiols and aldehydes or ketones. The introduction of substituents like chlorine and acetate groups requires careful control over reaction conditions to ensure high yields and purity.

Another important aspect of this compound is its stability under various environmental conditions. Studies have shown that benzothiophenes are generally stable under normal storage conditions but can undergo degradation under harsh conditions such as high temperatures or strong oxidizing agents. Understanding the stability profile of Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate is crucial for its safe handling and storage.

In terms of environmental impact, there is growing concern about the persistence and bioaccumulation potential of synthetic organic compounds like Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate. Research is ongoing to assess its environmental fate and toxicity to aquatic organisms. Preliminary studies suggest that this compound may undergo biodegradation under aerobic conditions, but further research is needed to confirm these findings.

Looking ahead, there is significant potential for further research on Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate to explore its full range of applications in medicine, diagnostics, and materials science. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to unlock its full potential while ensuring safety and sustainability.

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